molecular formula C9H14O4 B566274 2-(Dimethoxymethyl)-5-(methoxymethyl)furan CAS No. 110339-34-9

2-(Dimethoxymethyl)-5-(methoxymethyl)furan

Cat. No.: B566274
CAS No.: 110339-34-9
M. Wt: 186.207
InChI Key: MUSLPVCXVFBZRY-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-(methoxymethyl)furan is an organic compound with the molecular formula C8H12O4 It is a derivative of furan, characterized by the presence of methoxymethyl groups at the 2 and 5 positions of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan typically involves the reaction of furan derivatives with methoxymethylating agents. One common method is the reaction of furan with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-(methoxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxymethyl)-5-(methoxymethyl)furan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethyl)furan: Lacks the additional methoxymethyl group at the 5 position.

    5-(Methoxymethyl)furan: Lacks the methoxymethyl group at the 2 position.

    2,5-Dimethylfuran: Contains methyl groups instead of methoxymethyl groups.

Uniqueness

2-(Dimethoxymethyl)-5-(methoxymethyl)furan is unique due to the presence of methoxymethyl groups at both the 2 and 5 positions, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(dimethoxymethyl)-5-(methoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLPVCXVFBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30763252
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110339-34-9
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of DMMF in the context of biofuel production?

A1: DMMF is identified as a potential biodiesel candidate or additive in the research paper []. It is produced alongside other promising compounds like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 5-(methoxymethyl)-2-furaldehyde (MMF) from fructose, a readily available sugar. The study highlights a novel, efficient catalytic process using a silica gel-supported nitric acid (SiO2-HNO3) catalyst for converting fructose to these valuable furan derivatives. This method demonstrates a promising avenue for sustainable biofuel production from renewable carbohydrate sources.

Q2: What are the key findings regarding the production of DMMF from fructose as described in the research?

A2: The research [] demonstrates a two-step process for DMMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the reaction system, facilitating the conversion of 5-HMF to DMMF via acetalization. This one-pot, two-step method achieved a notable DMMF yield of 34% at 150 °C using the SiO2-HNO3 catalyst and a DMSO-methanol solvent system. This approach offers several advantages, including facile catalyst recycling and the utilization of readily available, renewable starting materials.

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